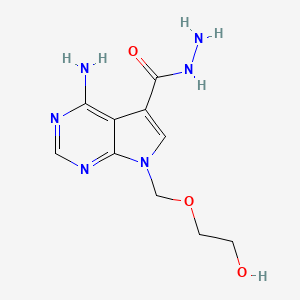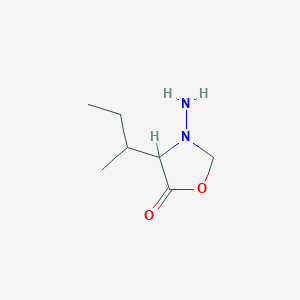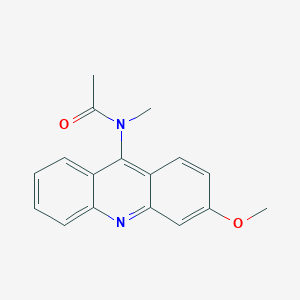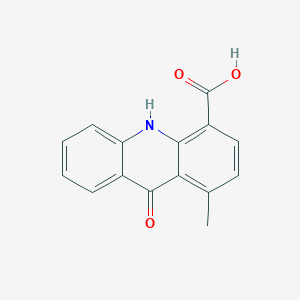
3'-beta-Amino-2',3'-dideoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-beta-Amino-2’,3’-dideoxyuridine is a nucleoside analog known for its significant antiviral properties. This compound is particularly effective against viral infections such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). As a nucleoside analog, it interferes with viral DNA synthesis, thereby inhibiting viral replication.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-beta-Amino-2’,3’-dideoxyuridine involves several steps. One common method includes the use of nucleoside phosphorylases and 2’-deoxyribosyltransferases (NDTs) as biocatalysts. These enzymes facilitate the transfer of the 2’,3’-dideoxyribose moiety to the uracil base, forming the desired nucleoside analog .
Industrial Production Methods
Industrial production of 3’-beta-Amino-2’,3’-dideoxyuridine typically involves large-scale enzymatic synthesis. This method is preferred due to its efficiency and the reduced need for protection-deprotection steps, which are common in traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3’-beta-Amino-2’,3’-dideoxyuridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group, potentially forming oxo derivatives.
Reduction: The compound can be reduced to form different analogs with altered biological activity.
Substitution: The amino group can be substituted with other functional groups to create new derivatives with unique properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various analogs of 3’-beta-Amino-2’,3’-dideoxyuridine, each with distinct biological activities. These analogs are often evaluated for their antiviral and anticancer properties .
Applications De Recherche Scientifique
3’-beta-Amino-2’,3’-dideoxyuridine has a wide range of scientific
Propriétés
Formule moléculaire |
C9H13N3O4 |
|---|---|
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
1-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6-,8-/m1/s1 |
Clé InChI |
NDGYFDPAEFUDKS-ATRFCDNQSA-N |
SMILES isomérique |
C1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione](/img/structure/B12920504.png)



![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12920518.png)
![11-Methyl-2-phenyltetrahydro-1H-5,8-(epiminomethano)[1,2,4]triazolo[1,2-a]pyridazine-1,3,10(2H)-trione](/img/structure/B12920528.png)
![4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid](/img/structure/B12920536.png)

![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)



![[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)
![4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12920572.png)
